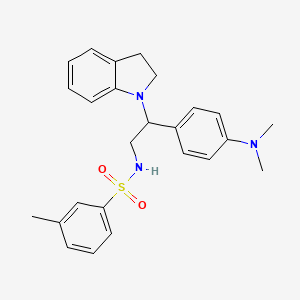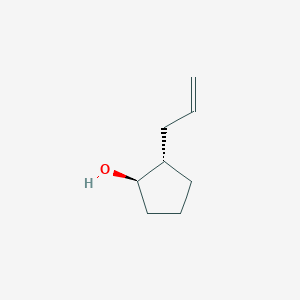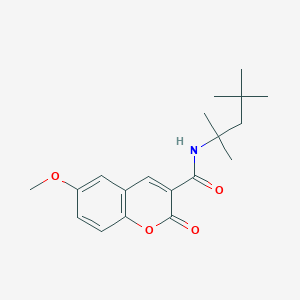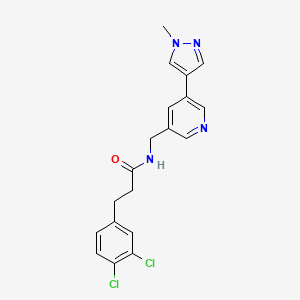![molecular formula C22H24FN3O7S B2469910 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 872881-66-8](/img/structure/B2469910.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group , which is a type of aromatic compound that contains a dioxin ring. This group is attached to a sulfonyl group, which is a common functional group in organic chemistry consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom. The compound also contains an oxazinan-2-yl group, which is a type of heterocyclic compound containing an oxygen, nitrogen, and carbon in a six-membered ring. Finally, the compound has a 2-fluorobenzyl group, which is a benzyl group with a fluorine atom substituted at the 2-position.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the sulfonyl group might undergo nucleophilic substitution reactions, while the oxazinan-2-yl group might participate in ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Neurological Imaging and Diagnosis
The compound's derivatives have shown potential in neurological imaging, particularly for dopamine D4 receptor ligands. A study demonstrated that certain ligands derived from a similar structure exhibited high affinity and selectivity for the D4 receptor, suitable for positron emission tomography (PET) imaging. This application is crucial for understanding and diagnosing neurological conditions with altered dopamine receptor activity (Kügler et al., 2011).
Material Science: Polymerization and Thermal Properties
In material science, derivatives of the compound have been used in synthesizing bifunctional benzoxazine monomers. These monomers exhibit significant polymerization behavior and thermal stability, contributing to advancements in polymer technology with applications in various fields, including aerospace, automotive, and electronics (Liu et al., 2013).
Antibacterial Agents in Agriculture
Specific sulfone derivatives containing 1,3,4-oxadiazole moieties, related to the compound , have shown good antibacterial activities against rice bacterial leaf blight. These findings are particularly relevant for developing more effective agricultural agents to combat crop diseases and enhance food security (Shi et al., 2015).
Insecticide Development
Research has identified novel classes of insecticides, such as flubendiamide, that share structural similarities with the compound of interest. These insecticides demonstrate strong activity against lepidopterous pests, including resistant strains, offering a new tool for pest management in agriculture (Tohnishi et al., 2005).
Neuroscience: Orexin Receptor Antagonism
The compound's structural analogs have been studied for their role in modulating feeding and stress responses through orexin receptor antagonism. These findings could pave the way for new treatments for eating disorders and stress-related conditions, highlighting the compound's potential in neuroscience and pharmacology (Piccoli et al., 2012).
Neuroprotection Against Hypoxia
Another application involves neuroprotection, where derivatives of the compound have shown promise in protecting neuronal cells from hypoxia/reoxygenation-induced damage. This research suggests potential therapeutic applications for conditions associated with cerebral ischemia (Iwamoto & Kita, 2006).
Eigenschaften
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O7S/c23-17-5-2-1-4-15(17)13-24-21(27)22(28)25-14-20-26(8-3-9-33-20)34(29,30)16-6-7-18-19(12-16)32-11-10-31-18/h1-2,4-7,12,20H,3,8-11,13-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWHGHVABNLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2469831.png)


![4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2469835.png)
![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2469836.png)
![9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2469837.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide](/img/structure/B2469840.png)
![2-[(6-Chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2469841.png)

![2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole](/img/structure/B2469844.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2469849.png)
